molecular formula C10H20N2 B13203472 2-Methyl-2-azaspiro[4.5]decan-4-amine

2-Methyl-2-azaspiro[4.5]decan-4-amine

Cat. No.: B13203472
M. Wt: 168.28 g/mol
InChI Key: NWONIFCNBNSQPR-UHFFFAOYSA-N
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Description

2-Methyl-2-azaspiro[45]decan-4-amine is a spiro compound characterized by its unique bicyclic structure, where two rings are connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

2-Methyl-2-azaspiro[4.5]decan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-8-azaspiro[4.5]decan-4-amine: Another spiro compound with similar structural features but different functional groups.

    3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: A closely related compound with a different substitution pattern.

Uniqueness

2-Methyl-2-azaspiro[4.5]decan-4-amine is unique due to its specific substitution pattern and the resulting chemical properties. Its unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-2-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C10H20N2/c1-12-7-9(11)10(8-12)5-3-2-4-6-10/h9H,2-8,11H2,1H3

InChI Key

NWONIFCNBNSQPR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2(C1)CCCCC2)N

Origin of Product

United States

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